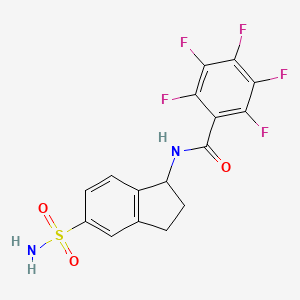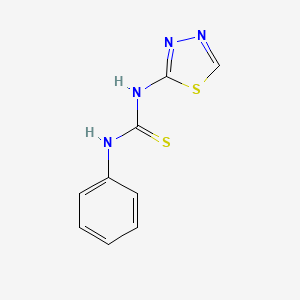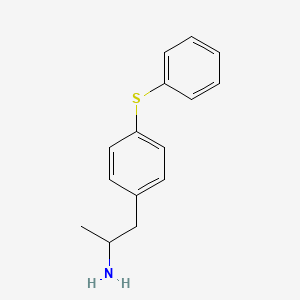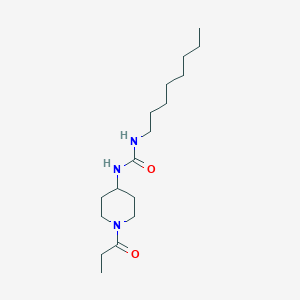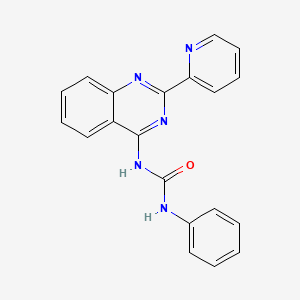
1-Phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core substituted with a phenyl group and a pyridinyl moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea typically involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas. The process consists of the formation of N-aryl-N′-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles. This reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) .
Industrial Production Methods
The industrial production of this compound can be scaled to gram quantities using the same synthetic route. The reaction conditions are optimized to ensure high yields and purity of the final product. The process is efficient and can be adapted for large-scale production without the need for expensive catalysts or reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further modified to enhance their biological activity and therapeutic potential.
Applications De Recherche Scientifique
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4-diones: These compounds share the quinazoline core and exhibit similar biological activities.
Thienopyrimidine-2,4-diones: These derivatives have a similar structure but contain a thiophene ring instead of a pyridine ring.
Pyridinyl ureas: Compounds with a pyridinyl moiety and urea functionality, similar to the target compound.
Uniqueness
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C20H15N5O |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-phenyl-3-(2-pyridin-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H15N5O/c26-20(22-14-8-2-1-3-9-14)25-18-15-10-4-5-11-16(15)23-19(24-18)17-12-6-7-13-21-17/h1-13H,(H2,22,23,24,25,26) |
Clé InChI |
XZUXPDFYRHJJLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




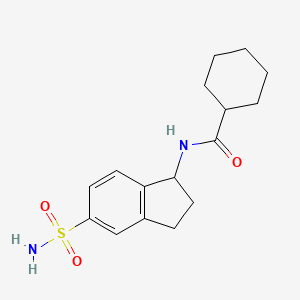
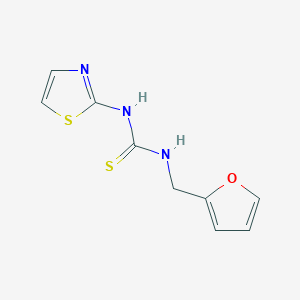
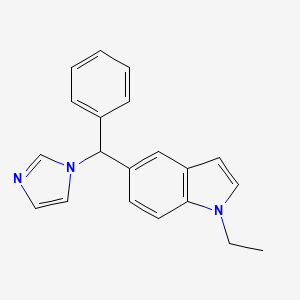

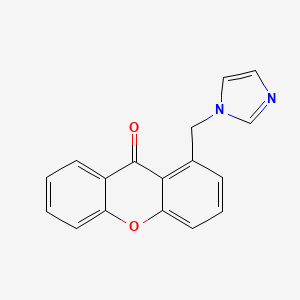

![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
![1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)
